molecular formula C16H14FN5O B11272016 N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272016
M. Wt: 311.31 g/mol
InChI Key: STFIIRNCDRFOCK-UHFFFAOYSA-N
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Description

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing triazole derivatives.

    Starting Materials: The synthesis begins with the preparation of the azide and alkyne precursors. The azide precursor can be synthesized from the corresponding amine by treatment with sodium azide. The alkyne precursor is typically prepared by propargylation of the corresponding amine.

    Cycloaddition Reaction: The azide and alkyne precursors are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) bromide or copper(I) sulfate, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

    Post-Cycloaddition Modifications: After the cycloaddition reaction, the resulting triazole intermediate is further functionalized to introduce the benzyl and fluorophenyl groups. This typically involves nucleophilic substitution reactions and amide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted triazole derivatives, benzaldehyde derivatives, and reduced triazole compounds. These products can be further functionalized for specific applications.

Scientific Research Applications

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent. Its triazole ring is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: The compound is used as a probe in chemical biology studies to investigate biological pathways and molecular interactions.

    Catalysis: The compound’s triazole ring can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in critical biological pathways, such as kinases and proteases.

    Receptors: The compound can bind to receptors, modulating signal transduction pathways and cellular responses.

    DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.

Comparison with Similar Compounds

N-benzyl-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamides: These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The presence of the benzyl and fluorophenyl groups in this compound enhances its biological activity and specificity.

    Fluorophenyl Triazoles: Compounds with a fluorophenyl group attached to the triazole ring exhibit unique electronic properties, making them valuable in medicinal chemistry and materials science.

    Benzyl Triazoles: The benzyl group in these compounds provides additional hydrophobic interactions, enhancing their binding affinity to biological targets.

Uniqueness

The uniqueness of this compound lies in its combination of the benzyl and fluorophenyl groups, which confer distinct electronic and steric properties. This makes the compound highly versatile and effective in various scientific applications.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-benzyl-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14FN5O/c17-12-7-4-8-13(9-12)19-15-14(20-22-21-15)16(23)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

STFIIRNCDRFOCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)F

Origin of Product

United States

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